Methyl carbamothioylformate
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Overview
Description
Methyl carbamothioylformate is an organic compound with the molecular formula C3H5NO2S. It is known for its unique structure, which includes a thioxo group attached to an amino acetate moiety. This compound is often used in various chemical reactions and has significant applications in scientific research.
Scientific Research Applications
Methyl carbamothioylformate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and protein interactions.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl carbamothioylformate can be synthesized through several methods. One common approach involves the reaction of methyl isothiocyanate with glycine in the presence of a base. The reaction typically proceeds under mild conditions, yielding this compound as a product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. The reaction conditions are optimized to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Methyl carbamothioylformate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Mechanism of Action
The mechanism by which methyl carbamothioylformate exerts its effects involves interactions with specific molecular targets. It can act as a nucleophile, participating in various chemical reactions. The pathways involved may include the formation of covalent bonds with electrophilic centers in target molecules.
Comparison with Similar Compounds
Methyl formate: A simpler ester with similar reactivity but lacking the thioxo group.
Methyl isothiocyanate: Shares the thioxo group but has different reactivity due to the isothiocyanate moiety.
Uniqueness: Methyl carbamothioylformate is unique due to its combination of an amino acetate moiety with a thioxo group. This structure imparts distinct reactivity and makes it valuable in various chemical and biological applications.
Properties
IUPAC Name |
methyl 2-amino-2-sulfanylideneacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO2S/c1-6-3(5)2(4)7/h1H3,(H2,4,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOOPNVCLWZMAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60575128 |
Source
|
Record name | Methyl amino(sulfanylidene)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60575128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86563-22-6 |
Source
|
Record name | Methyl amino(sulfanylidene)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60575128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl carbamothioylformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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